(3S,4R)-4-fluorooxolan-3-amine
Overview
Description
(3S,4R)-4-fluorooxolan-3-amine is a useful research compound. Its molecular formula is C4H8FNO and its molecular weight is 105.11. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
Ring-Opening Hydrofluorination
The compound is used in the ring-opening hydrofluorination of 2,3- and 3,4-epoxy amines to produce amino fluorohydrins. This methodology is notable for its operational simplicity, scalability, and fast reaction time at ambient temperature. It has been applied in the asymmetric synthesis of (S,S)-3-deoxy-3-fluorosafingol (Cresswell et al., 2011).
Fluorogenic Reagent for Chymotrypsin Assay
4-Amino-7-nitrobenz-2-oxa-1, 3-diazole, a related fluorogenic amine, has been used as a substrate in the microdetermination of chymotrypsin (Sato et al., 1984).
Organolanthanide-Catalyzed Hydroamination
The compound can be involved in organolanthanide-catalyzed regioselective intermolecular hydroamination of alkenes, alkynes, and vinylarenes. This method is efficient for producing amines and imines with high regioselectivity (Ryu et al., 2003).
Analysis of Primary Amines
3-Benzoyl-2-quinolinecarboxaldehyde, another similar fluorogenic reagent, is used for the ultrahigh sensitivity determination of primary amines by micro-column liquid chromatography (Beale et al., 1989).
Biological and Medicinal Applications
Fluorescamine-Labeled Amino Acids and Peptides
Fluorescamine, a compound similar to 4-fluorooxolan-3-amine, is used for labeling amino acids, peptides, and other primary amines for detection on thin-layer chromatograms, highlighting its utility in biochemical analyses (Imai et al., 1974).
Monoamine Oxidase A Gene Polymorphism Study
Monoamine oxidase A, an enzyme involved in the degradation of amines, is crucial in the study of major depressive disorder and antidepressant response. This indicates the relevance of amines in neuropsychopharmacology research (Yu et al., 2005).
Industrial and Environmental Applications
Synthesis of Biobased Amines
Amines, including those similar to 4-fluorooxolan-3-amine, are synthesized from various biomass sources and used as building blocks for biobased materials, demonstrating their ecological and industrial significance (Froidevaux et al., 2016).
Carbon Capture in Reactive Mixtures
The study of fluid phase equilibria in reactive mixtures of carbon dioxide, water, and n-alkylamines, which include compounds similar to 4-fluorooxolan-3-amine, is crucial for understanding carbon capture processes (Mac Dowell et al., 2011).
Properties
IUPAC Name |
(3S,4R)-4-fluorooxolan-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO/c5-3-1-7-2-4(3)6/h3-4H,1-2,6H2/t3-,4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFNMXYQEIJFEA-IMJSIDKUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CO1)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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